CNQX

NMDA receptor glycine site AMPA/kainate receptor pharmacology retinal ganglion cell electrophysiology

6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX; FG is the prototypical competitive antagonist at ionotropic non-NMDA glutamate receptors, belonging to the quinoxalinedione chemical class alongside DNQX and NBQX. It inhibits AMPA receptors with an IC50 of approximately 0.3 μM and kainate receptors with an IC50 of approximately 1.5 μM, while also exhibiting functionally relevant antagonism at the glycine modulatory site of the NMDA receptor complex (IC50 ≈ 25 μM).

Molecular Formula C9H4N4O4
Molecular Weight 232.15 g/mol
CAS No. 115066-14-3
Cat. No. B013957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCNQX
CAS115066-14-3
Synonyms1,4-dihydro-2,3-dihydroxy-7-nitro-6-quinoxalinecarbonitrile
6 Cyano 2,3 dihydroxy 7 nitroquinoxaline
6 Cyano 7 nitroquinoxaline 2,3 dione
6-Cyano-2,3-dihydroxy-7-nitroquinoxaline
6-Cyano-7-nitroquinoxaline-2,3-dione
CNQX
FG 9065
FG-9065
FG9065
Molecular FormulaC9H4N4O4
Molecular Weight232.15 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N
InChIInChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15)
InChIKeyRPXVIAFEQBNEAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

CNQX (CAS 115066-14-3): A Competitive AMPA/Kainate Receptor Antagonist with Defined NMDA Glycine-Site Activity — Procurement-Relevant Pharmacological Profile


6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX; FG 9065) is the prototypical competitive antagonist at ionotropic non-NMDA glutamate receptors, belonging to the quinoxalinedione chemical class alongside DNQX and NBQX [1]. It inhibits AMPA receptors with an IC50 of approximately 0.3 μM and kainate receptors with an IC50 of approximately 1.5 μM, while also exhibiting functionally relevant antagonism at the glycine modulatory site of the NMDA receptor complex (IC50 ≈ 25 μM) . First reported in 1988, CNQX remains one of the most widely deployed pharmacological tools for isolating GABAA receptor-mediated synaptic events and dissecting glutamatergic transmission in both in vitro and in vivo neuroscience research [2].

Why CNQX Cannot Be Generically Substituted by Other Quinoxalinedione Antagonists: Receptor-Selectivity Evidence


Despite sharing a quinoxalinedione scaffold, CNQX, DNQX, and NBQX exhibit quantitatively and functionally distinct receptor-selectivity profiles that preclude interchangeable use in experimental protocols [1]. CNQX occupies a unique intermediate-selectivity niche: it shows approximately 5-fold preference for AMPA over kainate receptors, compared with DNQX's ~4-fold and NBQX's 30- to 60-fold AMPA preference [2]. Critically, CNQX possesses NMDA glycine-site antagonist activity that NBQX entirely lacks at concentrations up to 10 μM, a property that can either confound experimental interpretation or be deliberately exploited depending on the research question [3]. Substituting CNQX for NBQX—or vice versa—without accounting for these quantitative differences can lead to fundamentally different pharmacological outcomes, as demonstrated in direct in vivo behavioral comparisons [4].

CNQX Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs DNQX and NBQX


NMDA Glycine-Site Antagonism: Functional Differentiation of CNQX from NBQX in Patch-Clamp Electrophysiology

CNQX exhibits functionally significant antagonism at the glycine modulatory site of the NMDA receptor, whereas NBQX shows no detectable NMDA receptor activity at concentrations up to 10 μM. This was demonstrated in a direct comparative whole-cell patch-clamp study in tiger salamander retinal ganglion cells, where NBQX at 10 μM had no effect on NMDA-induced currents, while CNQX did [1]. The glycine-site activity of CNQX was independently confirmed in behavioral studies: CNQX (1–10 mg/kg) prevented expression of amphetamine-induced conditioned place preference (CPP) in mice, while NBQX failed to do so—an effect attributed specifically to CNQX's NMDA glycine-site antagonism and replicated by the selective glycine-site antagonist L-701,324 [2]. In [3H]-glycine displacement assays using rat cortical membranes, CNQX displaced [3H]-glycine with an IC50 of 3.5 μM, compared with 2.4 μM for DNQX, establishing a rank order of DNQX > CNQX > kynurenate for glycine-site affinity [3].

NMDA receptor glycine site AMPA/kainate receptor pharmacology retinal ganglion cell electrophysiology

Competitive Antagonist Potency (pA2) Values: Tripartite Comparison of CNQX, DNQX, and NBQX in Xenopus Oocytes

In a systematic Schild analysis using Xenopus oocytes expressing chick brain glutamate receptors, the competitive antagonist potencies (pA2 values) of all three quinoxalinediones were directly compared against both AMPA- and kainate-evoked currents. Against AMPA, observed pA2 values were 6.58 for DNQX, 6.43 for CNQX, and 6.77 for NBQX. Against kainate, pA2 values were 6.42 for DNQX, 6.56 for CNQX, and 7.21 for NBQX [1]. Critically, CNQX is the only compound among the three that showed numerically higher antagonist potency against kainate (pA2 6.56) than against AMPA (pA2 6.43), a unique inversion of the selectivity pattern observed with DNQX and NBQX. All three compounds produced Schild-plot slopes very close to 1.0, confirming purely competitive mechanisms [1]. Converting to approximate Ki values: CNQX Ki ≈ 372 nM (AMPA) and 275 nM (kainate); DNQX Ki ≈ 263 nM (AMPA) and 380 nM (kainate); NBQX Ki ≈ 170 nM (AMPA) and 62 nM (kainate).

Schild analysis Xenopus oocyte electrophysiology competitive antagonism AMPA/kainate receptor pharmacology

AMPA versus Kainate Receptor IC50 Selectivity Ratios: CNQX Occupies a Defined Intermediate Position Between DNQX and NBQX

Across multiple independent studies, CNQX consistently demonstrates an AMPA:kainate IC50 selectivity ratio of approximately 5:1, positioning it between DNQX (~4:1) and NBQX (30–60:1) [1][2][3]. Specifically, CNQX inhibits [3H]AMPA binding with an IC50 of 0.3 μM in dorsal horn neurons and blocks kainate responses with an IC50 of approximately 1.5 μM [3]. In rat cortical membranes, DNQX inhibits AMPA binding with an IC50 of 0.50 ± 0.10 μM and is about one-fifth as effective at kainate binding sites (IC50 = 2.0 ± 0.1 μM), yielding a ~4:1 ratio [4]. NBQX, by contrast, exhibits 30- to 60-fold greater selectivity for AMPA over kainate receptors, with reported AMPA IC50 values of approximately 0.15 μM and kainate IC50 of approximately 4.8 μM [1][5]. This graded selectivity spectrum (NBQX ≫ CNQX > DNQX for AMPA preference) provides a rational basis for tool compound selection depending on the desired kainate receptor contribution to the experimental system.

receptor selectivity ratio radioligand binding AMPA receptor kainate receptor IC50 comparison

Differential Kainate Receptor Subtype Blockade Kinetics: CNQX Distinguishes Steady-State from Transient Kainate Responses in Hippocampal Neurons

CNQX exhibits markedly different potency against steady-state versus transient kainate receptor-mediated responses in cultured hippocampal neurons, a kinetic differentiation that distinguishes it from other antagonists. In whole-cell patch-clamp recordings using a fast perfusion system, CNQX inhibited steady responses induced by 300 μM kainate with an IC50 of 0.92 μM, but was significantly less potent in blocking transient (rapidly desensitizing) kainate-induced responses (IC50 = 6.1 μM)—a 6.6-fold difference [1]. In contrast, the AMPA receptor-selective antagonist NS394 showed the opposite pattern, being more potent against transient responses (IC50 = 0.13 μM) than steady responses (IC50 = 0.45 μM) [1]. The broad-spectrum kainate receptor antagonist NS102 showed poor selectivity between the two response types (IC50 = 4.1 μM transient, 2.2 μM steady) [1]. This differential blockade profile by CNQX reflects the distinct subunit composition and desensitization properties of native kainate versus AMPA receptors and provides a unique experimental tool for dissecting kainate receptor-mediated components in mixed neuronal populations.

kainate receptor desensitization hippocampal neuron patch-clamp CNQX IC50 transient vs steady GluR5/6/7 subunits

Disodium Salt Formulation: Aqueous Solubility Advantage for In Vitro Experimental Workflows Requiring DMSO-Free Conditions

The free acid form of CNQX (CAS 115066-14-3) is practically insoluble in water and requires organic solvents such as DMSO for stock solution preparation . The disodium salt of CNQX (CAS 479347-85-8) overcomes this limitation, achieving aqueous solubility of ≥10 mM in water, which eliminates the need for DMSO in experimental buffers and avoids DMSO-associated artifacts including solvent-induced changes in membrane fluidity, ion channel modulation, and cytotoxicity at concentrations commonly used for dissolving hydrophobic compounds [1]. While both DNQX and NBQX also have water-soluble salt forms or improved solubility due to polar substituents (NBQX's sulfamoyl group confers partial water solubility), the CNQX disodium salt is specifically validated across multiple commercial suppliers (Tocris/R&D Systems, Alomone Labs, Abcam) with consistent reported solubility of 10–20 mM in water [1]. The free acid form of CNQX is soluble in DMSO at 25–46 mg/mL (107–198 mM), providing an alternative for protocols where DMSO is acceptable .

aqueous solubility disodium salt formulation DMSO-free pharmacology CNQX disodium salt

Optimal Research Application Scenarios for CNQX Based on Verified Differentiation Evidence


Combined Non-NMDA and NMDA Glycine-Site Blockade in Synaptic Isolation Protocols

When an experimental protocol requires pharmacological isolation of GABAA receptor-mediated spontaneous inhibitory postsynaptic currents (sIPSCs) while simultaneously blocking both AMPA/kainate receptors and contributing NMDA receptor glycine-site activity, CNQX is the appropriate tool compound. NBQX cannot substitute in this scenario because it lacks NMDA glycine-site antagonism at concentrations up to 10 μM [1]. This application exploits CNQX's dual pharmacology: IC50 of 0.3 μM at AMPA receptors, 1.5 μM at kainate receptors, and approximately 25 μM at the NMDA receptor glycine modulatory site [2]. Typically, CNQX is used at 10–50 μM in slice electrophysiology to achieve comprehensive non-NMDA blockade with partial NMDA glycine-site engagement [2].

Kainate Receptor Contribution Studies Exploiting CNQX's Transient/Steady-State Differential Blockade

For researchers investigating the contribution of rapidly desensitizing kainate receptors (likely composed of GluR5/6/7 subunits) versus non-desensitizing AMPA/kainate receptor populations, CNQX's 6.6-fold weaker block of transient versus steady kainate responses (IC50 6.1 μM vs 0.92 μM) provides a quantitative pharmacological signature that can differentiate receptor subtypes within mixed neuronal cultures [3]. This kinetic differentiation is not replicated by NS394 (which shows the inverse pattern) or NS102 (which shows poor discrimination), making CNQX uniquely suited for this experimental design [3].

DMSO-Free Aqueous Electrophysiology and Live-Cell Imaging Using CNQX Disodium Salt

In patch-clamp electrophysiology, calcium imaging, or long-term live-cell experiments where DMSO exposure must be minimized to avoid solvent effects on ion channel gating, membrane capacitance, or cell viability, the CNQX disodium salt formulation (CAS 479347-85-8) enables preparation of fully aqueous stock solutions at ≥10 mM without organic co-solvents . This formulation eliminates the need for DMSO (required for free acid CNQX at 46 mg/mL) while maintaining the full pharmacological profile: AMPA IC50 = 0.3 μM, kainate IC50 = 1.5 μM, and NMDA glycine-site IC50 ≈ 25 μM .

In Vivo Behavioral Pharmacology Requiring Combined AMPA/Kainate and NMDA Glycine-Site Modulation

In behavioral neuroscience experiments where both non-NMDA and NMDA glycine-site contributions are hypothesized—such as drug-conditioned place preference, fear-potentiated startle, or locomotor sensitization paradigms—CNQX is the appropriate quinoxalinedione choice. This is directly supported by the finding that CNQX (1–10 mg/kg i.p.) prevents amphetamine-induced CPP while NBQX does not, an effect mechanistically attributed to CNQX's NMDA glycine-site antagonism [4]. For researchers seeking to probe combined AMPA/kainate plus NMDA glycine-site contributions to behavior without administering two separate antagonists, CNQX offers a single-agent solution with validated in vivo efficacy and a defined mechanistic basis [4].

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